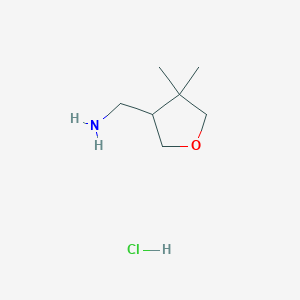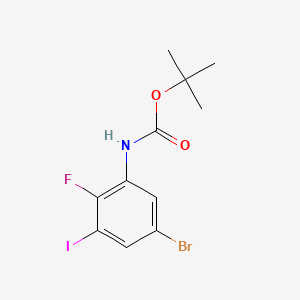
tert-butyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, which is further connected to a carbamate group. The tert-butyl group provides steric hindrance, making the compound stable under various conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate typically involves the following steps:
Bromination: The starting material, 2-fluoro-3-iodophenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Carbamate Formation: The brominated product is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine, fluorine, and iodine) on the phenyl ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could yield a phenolic compound.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein modifications.
Industry: In the industrial sector, the compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms on the phenyl ring allows for strong binding interactions with these targets, leading to inhibition or activation of their biological functions. The carbamate group can also participate in covalent bonding with active site residues, further enhancing the compound’s efficacy.
Comparison with Similar Compounds
- tert-Butyl N-(5-bromo-2-fluoro-3-(trifluoromethyl)phenyl)carbamate
- tert-Butyl N-(5-bromo-2-iodophenyl)carbamate
- tert-Butyl (3-bromo-5-iodophenyl)carbamate
Comparison:
- tert-Butyl N-(5-bromo-2-fluoro-3-(trifluoromethyl)phenyl)carbamate: This compound has a trifluoromethyl group instead of an iodine atom, which can affect its reactivity and binding properties.
- tert-Butyl N-(5-bromo-2-iodophenyl)carbamate: This compound lacks the fluorine atom, which can influence its electronic properties and interactions with molecular targets.
- tert-Butyl (3-bromo-5-iodophenyl)carbamate: This compound has a different substitution pattern on the phenyl ring, which can alter its chemical and biological properties.
The unique combination of bromine, fluorine, and iodine atoms in tert-butyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate makes it distinct from these similar compounds, providing it with specific reactivity and binding characteristics.
Properties
Molecular Formula |
C11H12BrFINO2 |
|---|---|
Molecular Weight |
416.02 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate |
InChI |
InChI=1S/C11H12BrFINO2/c1-11(2,3)17-10(16)15-8-5-6(12)4-7(14)9(8)13/h4-5H,1-3H3,(H,15,16) |
InChI Key |
BRHPEKRIMBJOTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)Br)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


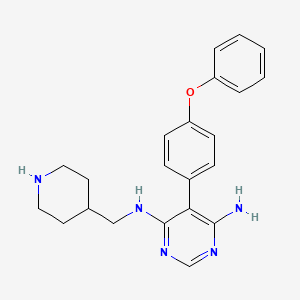
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid](/img/structure/B13502632.png)
![benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B13502636.png)
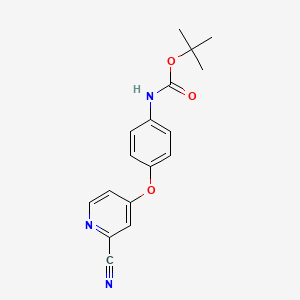
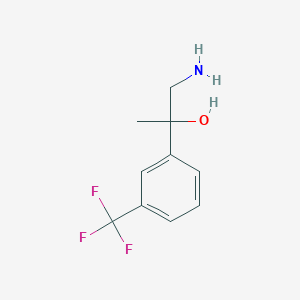
![(1-Methyl-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B13502665.png)
![rac-tert-butyl (1R,5R,6S)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13502671.png)

![1-[4-(Bromomethyl)phenoxy]-3,5-difluorobenzene](/img/structure/B13502687.png)
![2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B13502691.png)
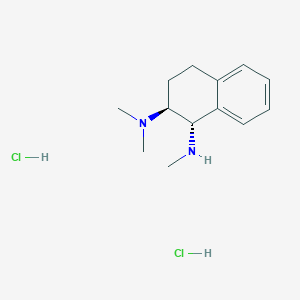
![1-[1-(Difluoromethyl)-3-methylidenecyclobutyl]methanamine hydrochloride](/img/structure/B13502699.png)
![rac-sodium (1R,2S)-2-{[4-(4-aminophenoxy)phenyl]carbamoyl}cyclohexane-1-carboxylate](/img/structure/B13502707.png)
